molecular formula C9H13BrN2O2 B060867 Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 175137-54-9

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B060867
CAS No.: 175137-54-9
M. Wt: 261.12 g/mol
InChI Key: YWDSLMPDMFFYNV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to its specific structural features, such as the presence of the ethyl ester group and the bromo substituent on the pyrazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies.

  • IUPAC Name : this compound
  • CAS Number : 175137-54-9
  • Molecular Formula : C₉H₁₃BrN₂O₂
  • Molecular Weight : 261.12 g/mol
  • Purity : ≥95%

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethyl acetate under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free approaches, which have shown promise in reducing reaction times and improving efficiency .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives containing the pyrazole core have demonstrated significant antiproliferative activities against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.43Microtubule destabilization
7hHepG24.98Induction of apoptosis via caspase activation
10cVarious cancers10.0Cell cycle arrest and apoptosis induction

The above table summarizes findings from a study where several pyrazole derivatives were screened for cytotoxic activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. Compounds such as 7d , 7h , and 10c not only inhibited cell growth but also induced apoptosis by enhancing caspase activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development as therapeutic agents against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested on MDA-MB-231 cells. The results indicated that at concentrations as low as 2.5 μM, the compound induced significant morphological changes typical of apoptosis. Additionally, flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound exhibited notable inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

Properties

IUPAC Name

ethyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDSLMPDMFFYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380918
Record name Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-54-9
Record name Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-54-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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